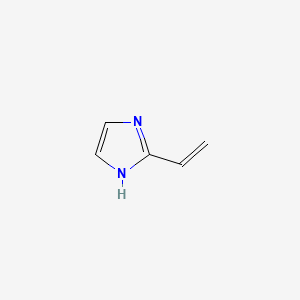

2-Vinyl-1H-imidazole

Vue d'ensemble

Description

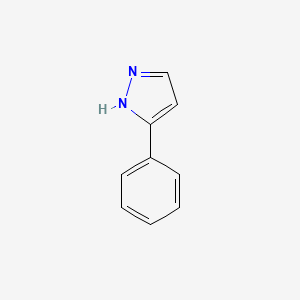

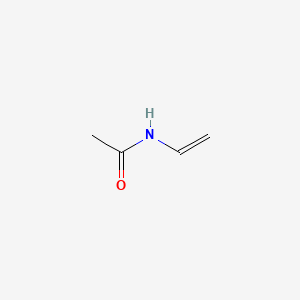

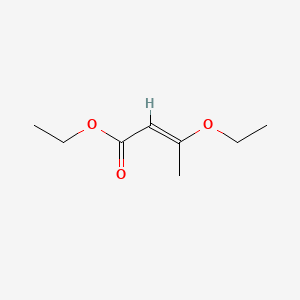

2-Vinyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is a key component in many functional molecules and is used in a variety of applications .

Synthesis Analysis

The synthesis of imidazoles has seen significant advances recently . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of 2-nitro-1-vinyl-1H-imidazole has been previously described in the literature . In this new protocol, the main advantage is the possibility of obtaining halogenated or vinylic derivatives, simply by changing reaction conditions such as temperature and stoichiometry .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Applications De Recherche Scientifique

- Imidazole and its derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules .

- They are used in the production of various drugs, such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

- They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

- Imidazole derivatives are popular due to the demand for environmentally friendly methods in chemical organic synthesis .

- There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .

- Imidazole and its derivatives find applications in industry .

- They are used in green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .

Medicine

Synthetic Chemistry

Industry

Coating Electrodes

Fuel Cell Membranes

- 2-Nitro-1-vinyl-1H-imidazole has been described as an antiparasitic agent with filarcidal activity .

- It has shown anti-Trypanosoma cruzi activity, with an IC50 of 4.8 μM on amastigotes and low cytotoxicity against LLC-MK2 cells (IC50 > 500 μM) .

- This suggests that 2-nitro-1-vinyl-1H-imidazole could be used in the design of new antichagasic drugs .

- Miconazole and Clotrimazole, both imidazole derivatives, are commonly used to treat fungal infections .

Antiparasitic Drugs

Fungal Infections

Allergies

Cancer Treatment

Antibacterial, Anticancer, Antitubercular, Antifungal, Analgesic, and Anti-HIV Activities

- 2-Nitro-1-vinyl-1H-imidazole has been described as an antiparasitic agent with filarcidal activity .

- It has shown anti-Trypanosoma cruzi activity, with an IC50 of 4.8 μM on amastigotes and low cytotoxicity against LLC-MK2 cells (IC50 > 500 μM) .

- This suggests that 2-nitro-1-vinyl-1H-imidazole could be used in the design of new antichagasic drugs .

- Miconazole and Clotrimazole, both imidazole derivatives, are commonly used to treat fungal infections .

Antiparasitic Drugs

Fungal Infections

Allergies

Cancer Treatment

Antibacterial, Anticancer, Antitubercular, Antifungal, Analgesic, and Anti-HIV Activities

Safety And Hazards

Orientations Futures

The results presented in recent studies demonstrate that 2-nitro-1-vinyl-1H-imidazole can be easily obtained, possessing great potential for use in the design of new antichagasic drugs through a molecular hybridization strategy using known coupling reactions . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Propriétés

IUPAC Name |

2-ethenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-5-6-3-4-7-5/h2-4H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMGJTAJUDSUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340465 | |

| Record name | 2-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Vinyl-1H-imidazole | |

CAS RN |

43129-93-7 | |

| Record name | 2-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B1584581.png)